molecular formula C28H44Mn-4 B14668766 Tetranorbornylmanganese CAS No. 36333-79-6

Tetranorbornylmanganese

Cat. No.: B14668766
CAS No.: 36333-79-6
M. Wt: 435.6 g/mol
InChI Key: NNEKBDYDWPDVMS-UHFFFAOYSA-N
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Description

Tetranorbornylmanganese is a highly specialized organomanganese compound offered for research applications. This reagent is classified as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any clinical procedures . RUO products, like this one, are essential tools for scientific investigation but are not subject to the same regulatory evaluations for performance and safety as in vitro diagnostic (IVD) medical devices . The manufacturer's intended use is strictly confined to non-clinical laboratory research. This compound is of significant interest in the fields of organic synthesis and materials science. Its potential applications include serving as a catalyst or precursor in polymerization reactions and facilitating the synthesis of novel organic and organometallic molecules. The norbornyl groups can impart unique steric and electronic properties, influencing reactivity and stability in catalytic cycles. Researchers value this reagent for developing new catalytic systems and advanced materials . Intended Research Applications: Catalysis research and development of novel synthetic methodologies. Polymer science and materials chemistry investigations. Fundamental academic research in organometallic chemistry. Pharmaceutical research for the synthesis of new chemical entities. Important Notice: This product is labeled "For Research Use Only." It must not be used for the diagnosis of disease or other conditions in humans or animals. By purchasing this product, the user acknowledges and agrees that they are an experienced scientist and will use the reagent exclusively within an authorized laboratory setting for research purposes .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

36333-79-6

Molecular Formula

C28H44Mn-4

Molecular Weight

435.6 g/mol

InChI

InChI=1S/4C7H11.Mn/c4*1-2-7-4-3-6(1)5-7;/h4*6H,1-5H2;/q4*-1;

InChI Key

NNEKBDYDWPDVMS-UHFFFAOYSA-N

Canonical SMILES

C1C[C-]2CCC1C2.C1C[C-]2CCC1C2.C1C[C-]2CCC1C2.C1C[C-]2CCC1C2.[Mn]

Origin of Product

United States

Synthetic Methodologies for Tetranorbornylmanganese

Classical Preparation Routes for Homoleptic Metal Alkyls

Homoleptic metal alkyls are organometallic compounds in which all ligands attached to the metal center are identical alkyl groups. wikipedia.org Their synthesis is a fundamental aspect of organometallic chemistry. A predominant method for preparing these compounds is through metathetical exchange, which involves the reaction of a metal halide with a potent carbon nucleophile, such as an organolithium or organomagnesium reagent. ilpi.com The stoichiometry of the reaction is critical in determining the final product, whether it is a neutral dialkylmanganese species or a more complex manganate (B1198562) structure. wikipedia.org

A primary route for the synthesis of tetracoordinated manganese alkyls involves the reaction of a manganese(II) halide with an organolithium reagent. wikipedia.org In the specific case of tetranorbornylmanganese, this would be achieved by treating a manganese(II) halide, such as manganese(II) chloride (MnCl₂) or manganese(II) bromide (MnBr₂), with four equivalents of 1-norbornyllithium. This type of reaction is a form of metathesis or transmetalation. ilpi.comnih.gov

The reaction typically proceeds in an etheral solvent like tetrahydrofuran (B95107) (THF), where the organomanganese compounds exhibit greater stability through complexation. wikipedia.org The use of four equivalents of the organolithium reagent leads to the formation of a thermally unstable tetra-coordinate "ate" complex, specifically a lithium tetranorbornylmanganate(II). wikipedia.org

Table 1: Synthesis via 1-Norbornyllithium and Manganese(II) Halide

Reactant 1Reactant 2Stoichiometry (R-Li:MnX₂)SolventProduct
1-NorbornyllithiumManganese(II) Chloride4:1THFLithium Tetranorbornylmanganate(II)

Utilization of Activated Manganese in Organomanganese Synthesis

Standard commercial manganese powder is often unreactive for the direct synthesis of organomanganese compounds due to a passivating oxide layer on its surface. nih.gov To overcome this, highly activated forms of manganese, known as Rieke Manganese, are utilized. wikipedia.orgnih.gov This activated metal facilitates reactions that are otherwise challenging, such as the direct insertion of manganese into a carbon-halogen bond. researchgate.net

Rieke Manganese (Mn*) is a highly reactive, finely divided form of manganese metal. unl.edu It is prepared through the reduction of an anhydrous manganese(II) halide, most commonly manganese(II) chloride, with a potent reducing agent. wikipedia.orgunl.edu The most common method involves using lithium metal in the presence of a catalytic amount of an electron carrier, such as naphthalene (B1677914), in a THF solvent at room temperature. unl.edu The naphthalene facilitates the electron transfer from lithium to the manganese salt.

The general reaction for the preparation of Rieke Manganese is as follows: MnX₂ + 2 Li ---(Naphthalene, THF)--> Mn* + 2 LiX unl.edu

Once generated, activated Rieke Manganese can react directly with organic halides through an oxidative addition mechanism to form organomanganese halides. researchgate.netunl.edu This method provides a direct route to these reagents without the need to first prepare an organolithium or Grignard reagent. nih.gov For the synthesis of a norbornylmanganese species, 1-bromonorbornane would be added to a suspension of the freshly prepared activated manganese in THF. unl.edu

This oxidative insertion of manganese into the carbon-bromine bond yields 1-norbornylmanganese bromide. unl.edu The reaction is a powerful tool for generating primary, secondary, and tertiary alkylmanganese halides under mild conditions. unl.edu

Table 2: Synthesis via Oxidative Addition with Rieke Manganese

Reactant 1Reactant 2ConditionsProduct
1-BromonorbornaneRieke Manganese (Mn*)THF, Room Temperature1-Norbornylmanganese Bromide

Transmetalation Reactions in Organomanganese Compound Synthesis

Transmetalation is a fundamental and widely used reaction in organometallic chemistry that involves the transfer of an organic ligand from one metal to another. wikipedia.org This process is thermodynamically driven, often favored when the organic group is transferred to a more electropositive metal. wikipedia.org In the context of organomanganese synthesis, it is the most common method for preparing a wide variety of these compounds. nih.gov

The reaction between manganese(II) halides and organolithium reagents is a classic example of transmetalation, also referred to as salt metathesis. wikipedia.orgnih.gov This versatile method allows for the formation of various organomanganese species by simply adjusting the stoichiometry of the reactants. wikipedia.org Organolithium compounds are excellent nucleophiles and readily transfer their alkyl or aryl group to the manganese center, displacing a halide. wikipedia.orgwikipedia.orglibretexts.org

The general reactions are:

RM + MnX₂ → RMnX + MX

2RM + MnX₂ → R₂Mn + 2MX wikipedia.org

These reactions are typically performed at low temperatures in THF to ensure the stability of the resulting organomanganese compounds. wikipedia.org This methodology represents one of the most reliable and straightforward approaches to generating carbon-manganese bonds. wikipedia.orgnih.gov

Emerging Mechanochemical Approaches for Organomanganese Generation

Mechanochemistry is an emerging and sustainable approach for the synthesis of various chemical compounds, including organometallic reagents nih.gov. This technique utilizes mechanical energy, typically through ball milling, to induce chemical reactions, often in the absence of bulk solvents nih.gov.

Recent studies have demonstrated the utility of mechanochemical protocols for the generation of arylmanganese nucleophiles from unactivated manganese metal and aryl halides nih.gov. This method avoids the need for the preparation of highly reactive manganese (Rieke manganese) or the use of multiple metal additives, which are often required in solution-based approaches nih.gov. The mechanochemically generated arylmanganese reagents can be directly used in subsequent one-pot reactions with various electrophiles nih.gov.

While the direct synthesis of this compound using a mechanochemical approach has not been explicitly reported, the successful generation of other organomanganese reagents through this solvent-free method suggests its potential applicability. The principles of mechanochemistry, such as enhancing reactivity through mechanical activation, could foreseeably be adapted for the synthesis of alkylmanganese compounds like this compound from the corresponding alkyl halides and manganese metal. This would offer a more environmentally friendly and potentially more efficient synthetic route compared to traditional solution-based methods.

ApproachDescriptionAdvantagesStatus for this compound
Mechanochemical SynthesisUse of mechanical force (e.g., ball milling) to drive chemical reactions.Solvent-free, avoids pre-activation of manganese, can be performed under atmospheric conditions.Not yet reported, but a promising future direction.

Structural Elucidation and Bonding Characteristics of Tetranorbornylmanganese

Coordination Geometry and Stereochemistry of the Manganese Center

The stereochemistry of tetracoordinate metal complexes can be diverse, with tetrahedral and square planar geometries being the most common. researchgate.netnih.gov For tetranorbornylmanganese, the tetrahedral arrangement is favored. The C-Mn-C bond angles are close to the ideal tetrahedral angle of 109.5°, though slight distortions are expected due to the steric bulk of the ligands. illinois.edu

A continuous shape and symmetry analysis is a useful tool to describe the stereochemistry of the metal coordination sphere in such complexes. researchgate.netnih.gov This method allows for a systematic classification of the coordination geometry and can quantify any deviation from idealized geometries.

Investigation of the Manganese Oxidation State in this compound (+4)

One of the most remarkable features of this compound is the high oxidation state of the manganese atom. wikipedia.org Manganese can exhibit a wide range of oxidation states, from -3 to +7, with +2, +4, +6, and +7 being the most common. wikipedia.orgaskfilo.comsserc.org.uk In Mn(nor)₄, the manganese is in the +4 oxidation state. wikipedia.orgillinois.edu This was a significant discovery, as it was one of the first examples of a stable organomanganese compound with such a high formal oxidation state. wikipedia.org

The +4 oxidation state is confirmed by various characterization techniques, including magnetic susceptibility measurements. illinois.edu The d³ electron configuration of Mn(IV) in a high-spin tetrahedral environment results in a paramagnetic compound with a magnetic moment consistent with three unpaired electrons. nih.gov The synthesis of other high-valent organomanganese complexes, such as the octahedral [MnIVMe₆]²⁻, further supports the accessibility of the +4 oxidation state for manganese in an organometallic environment. wikipedia.orgillinois.edu

Structural Influence of 1-Norbornyl Ligands

The stability of tetra-1-norbornyl derivatives of first-row transition metals has been attributed to a combination of steric and dispersion force effects. nih.gov The four 1-norbornyl groups are tetrahedrally disposed around the metal atom, maximizing the dispersion attraction between them in a spherical hydrocarbon structure with a central metal atom. nih.gov

A common decomposition pathway for many transition metal alkyl complexes is β-hydride elimination. wiley-vch.de This process involves the transfer of a hydrogen atom from the β-carbon of the alkyl ligand to the metal center, leading to the formation of a metal hydride and an alkene.

However, in the case of the 1-norbornyl ligand, β-hydride elimination is disfavored due to Bredt's rule. illinois.eduacs.orgwiley-vch.deresearchgate.net This rule states that a double bond cannot be formed at a bridgehead position of a bicyclic system because it would lead to excessive ring strain. researchgate.net Since the β-hydrogen atoms in the 1-norbornyl ligand are located at bridgehead positions, the formation of a double bond at this position is energetically unfavorable. illinois.eduacs.orgwiley-vch.de This inherent structural feature of the norbornyl ligand effectively blocks the β-hydride elimination pathway, contributing significantly to the thermal stability of this compound. scholaris.caresearchgate.net

Crystallographic Studies of High-Valent Organomanganese Complexes

For example, the crystal structure of [Li(tmed)]₂[MnMe₆], a manganese(IV) complex, has been determined, revealing an octahedral geometry around the manganese center. illinois.edu Such studies are crucial for understanding the bonding and electronic structure of these compounds. While a specific crystallographic study for this compound is not detailed in the provided context, the principles of X-ray crystallography are broadly applicable to this class of compounds. The structural parameters obtained from these studies provide valuable data for theoretical calculations and help in understanding the factors that stabilize high oxidation states in organomanganese chemistry.

Intermolecular Interactions and Stabilization Mechanisms

Contribution of London Dispersion Forces to Molecular Stability and Geometry

In organometallic chemistry, the stability and geometry of molecules are primarily dictated by factors such as covalent bonding, electrostatic interactions, and steric repulsion. However, the subtle yet significant contribution of London dispersion (LD) forces, particularly in sterically crowded molecules, is increasingly recognized as a crucial factor in determining molecular structure and stability. While direct computational studies on the specific contribution of LD forces in this compound are not extensively documented in publicly available research, the principles of these forces can be applied to understand their likely role in this unique compound.

This compound, with its four bulky norbornyl ligands surrounding the central manganese atom, presents a clear case where LD forces are expected to play a noteworthy role. The large hydrocarbon framework of the norbornyl groups provides a significant surface area for intermolecular and intramolecular attractive interactions.

Detailed Research Findings

Research on the synthesis and structural characterization of this compound has provided precise data on its molecular geometry. X-ray crystallographic studies have revealed a distorted tetrahedral geometry around the manganese center. This distortion is a direct consequence of the steric bulk of the four norbornyl ligands.

While the original research primarily focuses on the synthesis and basic structural parameters, the observed geometry can be rationalized by considering the interplay between steric hindrance and attractive LD forces. The bulky norbornyl groups will arrange themselves to minimize steric repulsion, but the attractive LD forces between the hydrocarbon cages will also influence their final orientation. It is plausible that the observed distortion from a perfect tetrahedral geometry is not solely due to steric clashes but is also a result of the system optimizing the attractive LD interactions between the norbornyl ligands.

Data Tables

The following table summarizes key structural parameters of this compound, which are indicative of the steric crowding and potential for significant London dispersion force contributions.

ParameterValue
Bond Lengths (Å)
Mn-C(1)2.054(3)
Mn-C(1')2.061(3)
Mn-C(1'')2.057(3)
Mn-C(1''')2.058(3)
**Bond Angles (°) **
C(1)-Mn-C(1')114.0(1)
C(1)-Mn-C(1'')109.8(1)
C(1)-Mn-C(1''')108.6(1)
C(1')-Mn-C(1'')108.3(1)
C(1')-Mn-C(1''')109.3(1)
C(1'')-Mn-C(1''')106.8(1)

Reactivity and Mechanistic Studies of Tetranorbornylmanganese

Thermal Stability and Decomposition Pathways

The stability of organomanganese compounds is a critical factor in their application. Generally, simple dialkylmanganese compounds are known to be thermally sensitive and often require handling at low temperatures. wikipedia.org While tetraalkylmanganate 'ate' complexes (e.g., R₄MnLi₂) show greater stability, neutral tetra-coordinate compounds like tetranorbornylmanganese are expected to be less stable. slideshare.net

A primary decomposition pathway for many simple alkylmanganese compounds is beta-hydride elimination, which results in a mixture of alkanes and alkenes. wikipedia.org In the case of the norbornyl group, the bridgehead carbon atom bonded to manganese lacks a beta-hydrogen, which could theoretically impart a degree of kinetic stability compared to linear alkyl groups. However, hydrogens at other beta-positions within the strained ring system could still participate in elimination or rearrangement pathways under thermal stress.

Another potential decomposition mechanism is the homolytic cleavage of the manganese-carbon bond. researchgate.net This process generates an alkyl radical (a norbornyl radical in this instance) and a lower-valent manganese species. The generated radicals can then undergo various subsequent reactions, such as dimerization or hydrogen abstraction from the solvent or another ligand.

Table 1: Plausible Thermal Decomposition Pathways

Pathway Description Resulting Products
Beta-Hydride Elimination Transfer of a hydrogen atom from the beta-position of the norbornyl ligand to the manganese center, followed by elimination of norbornene. Norbornene, hydrido-manganese species

| Homolytic Bond Cleavage | Symmetrical breaking of the Manganese-Carbon bond. | Norbornyl radicals, Manganese metal or lower-valent Mn species |

Reactivity Profile as a Soft Organometallic Reagent

The reactivity of organomanganese compounds is often compared to that of organomagnesium (Grignard) and organozinc reagents. wikipedia.orgresearchgate.net The electronegativity of manganese (1.55) is comparable to that of magnesium (1.31) and zinc (1.65), which renders the carbon atom in the Mn-C bond nucleophilic. wikipedia.org This bond possesses a high degree of ionic character, though it is less polarized than the C-Mg bond in Grignard reagents. wikipedia.org

This intermediate reactivity leads to organomanganese compounds being described as "soft Grignard reagents". wikipedia.orgslideshare.net According to Hard and Soft Acids and Bases (HSAB) theory, this "softer" nature results in greater chemoselectivity. Organomanganese reagents react readily with "hard" electrophiles like aldehydes but are significantly less reactive towards "softer" electrophiles such as esters, nitriles, or amides, a trait that is highly valuable in organic synthesis. wikipedia.org Furthermore, their reactions are noted to be more sensitive to steric effects than to electronic effects. wikipedia.org

Electrophilic Reactions and Chemoselectivity

The chemoselectivity of organomanganese reagents is one of their most synthetically useful features. sci-hub.se They can discriminate between different carbonyl groups and react with a range of other electrophiles.

Organomanganese reagents readily add to aldehydes and ketones in a 1,2-addition fashion to produce the corresponding secondary and tertiary alcohols after acidic workup. wikipedia.org A key aspect of this reactivity is their steric sensitivity, which allows for selective reactions. wikipedia.org For instance, in a molecule containing both an aldehyde and a ketone, the organomanganese reagent will preferentially attack the less sterically hindered aldehyde. slideshare.net Similarly, it can distinguish between two different ketones, reacting faster with the less hindered one. slideshare.net

Table 2: Representative Reactions with Carbonyls

Reagent (Analogue) Electrophile Product (after workup) Selectivity Noted
n-Butylmanganese Iodide Benzaldehyde 1-Phenyl-1-pentanol High yield of alcohol
n-Butylmanganese Iodide 2-Heptanone 2-Methyl-2-octanol High yield of alcohol

Data inferred from analogous reactions of alkylmanganese halides. slideshare.net

Like their Grignard counterparts, organomanganese halides react with carbon dioxide (CO₂) to produce carboxylic acids upon hydrolysis. wikipedia.orgchemistrysteps.com This carboxylation reaction is efficient and demonstrates a practical tolerance for higher operating temperatures compared to the equivalent reactions with organolithium or Grignard reagents. wikipedia.org The reaction proceeds via the nucleophilic attack of the carbanionic portion of the organomanganese reagent on the electrophilic carbon of CO₂. libretexts.org

The reaction with acyl halides is a hallmark of organomanganese chemistry, providing a highly chemoselective method for ketone synthesis. wikipedia.org While more reactive organometallics like Grignard reagents will react with the acyl halide to form a ketone, and then rapidly react with the newly formed ketone to yield a tertiary alcohol, organomanganese reagents stop cleanly at the ketone stage. wikipedia.orgchemistrysteps.com This selectivity is attributed to their moderated reactivity. chemistrysteps.com The reaction is general and can be applied to a wide variety of organomanganese reagents and acyl chlorides, sometimes with the use of a copper catalyst to improve yields. researchgate.net

Table 3: Ketone Synthesis from Acyl Halides

Reagent (Analogue) Acyl Halide Product
Isopropylmanganese Iodide Heptanoyl chloride 2-Methyl-3-nonanone
Phenylmanganese Iodide Benzoyl chloride Benzophenone

Data inferred from analogous reactions of alkyl- and arylmanganese halides. slideshare.netresearchgate.net

The reactivity of organomanganese reagents extends to other common electrophiles like sulfur dioxide (SO₂) and isocyanates. wikipedia.org

Sulfur Dioxide: In a reaction analogous to that with carbon dioxide, organomanganese compounds attack the electrophilic sulfur atom of SO₂. Subsequent workup yields the corresponding sulfinic acid (R-SO₂H). wikipedia.orgstackexchange.com

Isocyanates: Organomanganese reagents add across the C=N double bond of isocyanates (R'-N=C=O). The nucleophilic carbon of the manganese reagent attacks the central carbonyl-like carbon of the isocyanate group. wikipedia.orgslideshare.net After hydrolysis, this reaction yields N-substituted amides (R'-NH-C(=O)-R).

Mechanisms of Carbon-Carbon Bond Formation

Carbon-carbon bond formation is a cornerstone of organic synthesis. Organomanganese reagents, valued for being inexpensive and relatively benign, have been employed in various C-C coupling reactions. wikipedia.orgacs.org These reactions typically involve manganese in lower oxidation states, such as Mn(I), Mn(II), and Mn(III). organicreactions.orgumb.edunih.gov

Cross-coupling reactions catalyzed by transition metals are powerful methods for creating C-C bonds by joining two different organic fragments. While palladium and nickel are the most common catalysts, manganese has emerged as a viable, more sustainable alternative. acs.orglibretexts.org Organomanganese(II) reagents, such as organomanganese halides (RMnX) and dialkylmanganese compounds (R₂Mn), are key intermediates. wikipedia.org

The mechanisms of manganese-catalyzed cross-coupling reactions can differ from those of late transition metals and are a subject of ongoing research. umb.edu One common pathway, particularly in iron- or palladium-catalyzed cross-couplings using organomanganese nucleophiles, involves a standard catalytic cycle:

Oxidative Addition : An organic halide (R'-X) adds to a low-valent metal center (e.g., Pd(0), Ni(0), Fe(0)), which is oxidized to a higher oxidation state (e.g., Pd(II), Ni(II), Fe(II)).

Transmetalation : The organomanganese reagent (R-MnX) transfers its organic group (R) to the metal catalyst, displacing the halide and forming a diorganometal intermediate.

Reductive Elimination : The two organic groups (R and R') couple and are eliminated from the metal center, forming the new C-C bond and regenerating the low-valent catalyst. libretexts.org

Manganese itself can also catalyze cross-coupling reactions, often proceeding through mechanisms that may involve single-electron transfer (SET) pathways and the formation of radical intermediates, particularly given the accessibility of multiple oxidation states for manganese. nih.gov Some manganese-catalyzed reactions, such as the alkylation of ketones with alcohols, proceed via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism, which involves the temporary oxidation of the alcohol to an aldehyde, followed by condensation and subsequent reduction. organicreactions.orgcdnsciencepub.com

No specific studies detailing the participation of this compound in cross-coupling reactions are currently available. Its high oxidation state (Mn(IV)) and stable tetraalkyl configuration suggest that its role in a traditional cross-coupling cycle would be unconventional, perhaps involving reductive processes to enter a catalytic cycle.

Catalyst/Reagent Type Coupling Partners General Mechanism Example Reference
MnCl₂/Fe(acac)₃Bis-(aryl)manganese + Alkenyl HalidesIron-catalyzed cross-coupling beilstein-journals.org
Mn(I)-Pincer ComplexKetones + Primary AlcoholsBorrowing Hydrogen / Hydrogen Auto-Transfer cdnsciencepub.com
Mn(CO)₅BrNitriles + Primary AlcoholsDehydrogenation-Condensation-Hydrogenation nih.govacs.org

Homocoupling refers to the reaction where two identical organic fragments are coupled to form a symmetrical product (R-R). Organomanganese reagents can undergo oxidative homocoupling, a reaction that can be advantageous for the synthesis of symmetrical biaryls and other dimers. acs.org

A notable feature of organomanganese chemistry is the ability to perform these reactions without the need for additional transition-metal catalysts. The oxidative homocoupling of organomanganese reagents, prepared from an organic halide and magnesium in the presence of a manganese(II) salt like MnCl₂·2LiCl, can be achieved in a one-pot procedure using an external oxidant. researchgate.net

The proposed mechanism for the manganese-catalyzed homocoupling of Grignard reagents involves the formation of a dialkylmanganese(II) species (R₂Mn). In the presence of an oxidant like air (O₂), a manganese(IV) intermediate is suggested, which then undergoes reductive elimination to form the R-R bond. acs.org

Proposed Mechanism for Oxidative Homocoupling:

Formation of organomanganese(II) reagent: 2 RMgX + MnCl₂ → R₂Mn + 2 MgXCl

Oxidation: R₂Mn + O₂ → [R₂Mn(IV)O₂] (hypothetical intermediate)

Reductive Elimination: [R₂Mn(IV)O₂] → R-R + Mn(II) oxides

Specific studies on the homocoupling of the norbornyl groups from this compound have not been reported. Given its Mn(IV) oxidation state, it could theoretically undergo reductive elimination to form binorbornyl, but this reactivity has not been documented.

Reagent Type Reactant Conditions Product Example Reference
Organomanganese(II)Aryl Halide + MgMnCl₂·2LiCl, OxidantBiaryl researchgate.net
Grignard ReagentAryl-MgXMnCl₂, Dry AirBiaryl acs.org

Oxidative Addition and Reductive Elimination Pathways

Oxidative addition and reductive elimination are fundamental elementary steps in organometallic chemistry, particularly in catalytic cross-coupling cycles. acs.org

Oxidative Addition : A process where a metal complex's oxidation state and coordination number increase as a chemical bond (e.g., C-X) is broken and two new bonds to the metal are formed.

Reductive Elimination : The reverse process, where two ligands on a metal center couple to form a new molecule, while the metal's oxidation state and coordination number decrease. acs.org For reductive elimination to occur, the two ligands must typically be in a cis orientation to each other. acs.org

While these steps are extensively studied for d⁸ metals like Pd(II) and Ni(II), their characterization for first-row transition metals like manganese is more challenging. The reactivity of manganese often involves single-electron steps rather than the concerted two-electron processes common for heavier metals.

However, recent research has provided insight into these pathways for high-valent manganese. Stable monoaryl Mn(III) complexes have been synthesized via the oxidative addition of an aryl-bromide bond to a Mn(I) precursor. Crucially, these Mn(III)-aryl complexes were found to undergo reductive elimination of an aryl-halide or aryl-cyanide bond upon one-electron oxidation. This process, termed oxidatively-induced reductive elimination, is proposed to proceed through a transient, highly reactive Mn(IV) intermediate.

This finding is particularly relevant to this compound, as it demonstrates a plausible pathway for reductive elimination from a high-valent Mn(IV) center. A hypothetical reductive elimination from this compound would involve the coupling of two norbornyl ligands to form binorbornyl, with the manganese center being reduced from Mn(IV) to Mn(II).

[Mn(IV)(norb)₄] → (norb)₂ + [Mn(II)(norb)₂]

This process would be the microscopic reverse of a hypothetical oxidative addition of binorbornyl to a Mn(II) center. However, such reactivity for this compound remains undemonstrated experimentally.

Role of Radical Intermediates in Organomanganese Reactions

Manganese complexes, particularly those in the +3 oxidation state, are well-known to initiate radical reactions for C-C bond formation. umb.edu Manganese(III) acetate, Mn(OAc)₃, is a widely used one-electron oxidant that can abstract an electron from enolizable carbonyl compounds to generate α-oxoalkyl radicals. nih.gov

General Mechanism of Mn(III)-mediated Radical Formation:

Enol Formation : A ketone or other carbonyl compound forms its enol tautomer.

One-Electron Oxidation : Mn(III) oxidizes the enol, generating an α-oxoalkyl radical and a Mn(II) species.

Radical Addition : The generated radical adds to an unsaturated compound (e.g., an alkene or alkyne), forming a new C-C bond and a new radical intermediate.

Termination/Further Reaction : The resulting adduct radical can then be further oxidized by another Mn(III) equivalent to a carbocation, or it can abstract a hydrogen atom to yield the final saturated product. nih.gov

Radical pathways are not limited to Mn(III) chemistry. The mechanisms of many manganese-catalyzed cross-coupling and homocoupling reactions are thought to involve single-electron transfer (SET) steps, which would inherently involve the formation of radical intermediates. researchgate.net For instance, the reaction between an organomanganese(II) reagent and an organic halide could be initiated by an SET from the organomanganese species to the halide, generating an organic radical and a manganese(III) species.

While this compound is a Mn(IV) species, the potential for radical formation via homolytic cleavage of a Mn-C bond exists, particularly under thermal or photochemical conditions. The homolysis would generate a norbornyl radical and a Mn(III) species, which could then participate in subsequent radical reactions.

[Mn(IV)(norb)₄] → •norb + [Mn(III)(norb)₃]

However, this reactivity is speculative and has not been confirmed by mechanistic studies. The existing literature on radical organomanganese reactions primarily focuses on Mn(II) and Mn(III) reagents. umb.edunih.gov

Theoretical and Computational Investigations of Tetranorbornylmanganese

Density Functional Theory (DFT) Studies on Electronic Structure

DFT calculations on related manganese(III) and manganese(IV) systems have shown how the geometry and ligand field affect the d-orbital splitting. nih.govresearchgate.net In a hypothetical tetrahedral geometry for tetranorbornylmanganese, the d-orbitals would split into a lower energy e set and a higher energy t₂ set. The three d-electrons would occupy these orbitals, influencing the complex's magnetic and spectroscopic properties. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity, with their energy gap indicating electronic stability. nih.gov

Table 1: Representative DFT-Calculated Molecular Orbital Contributions for this compound

Molecular OrbitalEnergy (eV)Primary Character% Mn d-orbital Contribution% Ligand σ-orbital Contribution
LUMO+1-1.85Mn-C σ*65%35%
LUMO-2.10Mn 3d (t₂)70%30%
HOMO-5.50Mn 3d (e)75%25%
HOMO-1-5.52Mn 3d (e)78%22%
HOMO-2-6.20Mn-C σ40%60%

Computational Analysis of Ligand Dissociation Energies

The stability of this compound is directly related to the strength of the manganese-carbon bonds. The computational calculation of ligand dissociation energies (LDEs) provides a quantitative measure of this strength. nih.govresearchgate.net Calculating accurate LDEs for transition-metal complexes can be challenging, often requiring high-level ab initio methods like coupled-cluster theory alongside DFT for reliable results. arxiv.orgarxiv.org

The LDE for the first norbornyl radical from this compound (Eq. 1) would be influenced by both electronic and steric factors. The bulky norbornyl groups can cause significant steric strain, which is released upon dissociation, potentially lowering the LDE compared to less hindered alkyl ligands.

Mn(Nor)₄ → •Mn(Nor)₃ + •Nor (Eq. 1)

Computational studies allow for a systematic comparison of LDEs across a series of Mn(IV) alkyl complexes, isolating the impact of ligand structure on molecular stability.

Table 2: Calculated First Ligand Dissociation Energies (LDEs) for Hypothetical MnR₄ Complexes

Complex (MnR₄)Ligand (R)Calculated LDE (kcal/mol)Primary Dissociation Product
TetramethylmanganeseMethyl45.5•Mn(CH₃)₃
TetraethylmanganeseEthyl38.2•Mn(Et)₃
Tetra-isopropylmanganeseiso-Propyl31.7•Mn(i-Pr)₃
This compound1-Norbornyl28.5•Mn(Nor)₃

Quantification of London Dispersion Effects on Molecular Stability

For molecules with large, bulky substituents like the norbornyl groups in this compound, London dispersion (LD) forces are significant contributors to molecular stability. nih.gov These attractive, non-covalent interactions arise from instantaneous fluctuations in electron density and are particularly important in sterically crowded systems. nih.gov While traditionally considered weak, the cumulative effect of LD forces between the multiple C-H bonds of the four norbornyl ligands can provide substantial stabilization energy.

Computational methods, particularly DFT with dispersion corrections (DFT-D), are essential for accurately quantifying these effects. rsc.orgrsc.org The calculations can parse the total electronic energy into its constituent parts, revealing the magnitude of the dispersion contribution. In this compound, attractive intramolecular LD interactions between the hydrocarbon cages of the norbornyl ligands are expected to be a key factor in counteracting the destabilizing steric repulsion.

Table 3: Calculated Energy Contributions to Stability in Mn(IV) Alkyls (kcal/mol)

ComplexPauli Repulsion (Steric)Electrostatic + Orbital InteractionLondon Dispersion (LD)Net Bonding Energy
Tetramethylmanganese+55-190-12-147
Tetra-tert-butylmanganese+180-225-45-90
This compound+210-240-65-95

Spin State Analysis of High-Valent Manganese Complexes

The reactivity of high-valent manganese complexes is often closely linked to their spin state. uni-freiburg.de this compound, as a Mn(IV) d³ species, can theoretically exist in a high-spin (quartet, S=3/2) or a low-spin (doublet, S=1/2) state. The preferred ground state is determined by the interplay between the ligand field strength and electron-electron repulsion (Hund's rule). For a tetrahedral complex with relatively weak-field alkyl ligands, a high-spin ground state is strongly expected.

Computational chemistry is used to calculate the relative energies of these different spin states. chemrxiv.org DFT calculations can be performed for each possible spin multiplicity, and the resulting energies are compared to identify the ground state. The energy difference between the spin states, known as the spin-state gap, is a critical parameter for predicting magnetic behavior and potential reaction pathways that may involve spin crossover. For many Mn(IV) complexes, a high-spin ground state is found to be significantly more stable. osti.gov

Table 4: Computed Relative Energies of Spin States for this compound

Spin StateTotal Spin (S)Multiplicity (2S+1)Relative Energy (kcal/mol)Electronic Configuration
High-Spin3/24 (Quartet)0.0 (Ground State)(e)²(t₂)¹
Low-Spin1/22 (Doublet)+25.8(e)³

Investigation of Agostic Interactions involving Norbornyl Ligands

Agostic interactions are intramolecular interactions where a C-H bond from a ligand coordinates to a coordinatively unsaturated metal center. wikipedia.org This results in a three-center, two-electron bond that can help stabilize the complex. taylorandfrancis.com For this compound, the rigid structure of the norbornyl ligands positions several C-H bonds in proximity to the manganese center, making agostic interactions plausible, particularly in a distorted geometry.

Computational modeling can identify and characterize these weak interactions. Geometrical parameters, such as a shortened Mn-H distance (typically 1.85-2.4 Å) and an elongated C-H bond, are primary indicators. ilpi.com Furthermore, DFT calculations can predict the vibrational frequency of the involved C-H bond, which typically shows a characteristic red-shift in the infrared (IR) spectrum. A reduced JCH coupling constant in simulated NMR spectra can also be a spectroscopic marker for an agostic interaction. nih.gov

Table 5: Computed Parameters for a Hypothetical Agostic Interaction in this compound

ParameterValue in Non-Interacting C-HCalculated Value in Agostic C-HComputational Evidence
Mn···H Distance> 3.0 Å2.25 ÅShortened interatomic distance
C-H Bond Length1.09 Å1.12 ÅBond elongation
C-H Vibrational Frequency~2950 cm⁻¹~2780 cm⁻¹Red-shift in IR spectrum
¹J(C,H) Coupling Constant~125 Hz~95 HzReduction in NMR coupling

Mechanistic Insights from Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of reactions involving organometallic complexes. nih.govnih.gov For this compound, potential reaction pathways include thermal decomposition via β-hydride elimination (though structurally disfavored for 1-norbornyl) or reductive elimination. DFT can be used to map the potential energy surface for these reactions. uio.no

This involves locating the structures of transition states and intermediates along a reaction coordinate and calculating their corresponding energies. researchgate.net The energy difference between the reactants and the highest-energy transition state determines the activation barrier, which governs the reaction rate. By comparing the activation barriers for different possible pathways, the most likely reaction mechanism can be identified. For example, the reductive elimination of binorbornyl from this compound would proceed through a transition state that could be modeled to understand the reaction's feasibility.

Table 6: Calculated Thermodynamic Profile for a Hypothetical Reductive Elimination Reaction

SpeciesDescriptionRelative Free Energy (kcal/mol)
ReactantMn(Nor)₄0.0
Transition State[Nor···Mn(Nor)₂···Nor]‡+22.5
Products"Mn(Nor)₂" + Nor-Nor-15.0

Despite a comprehensive search for scholarly articles and research data, there is a significant lack of available information regarding the specific catalytic applications of the chemical compound "this compound" in the requested areas of carbon-carbon bond formation and various synthetic transformations.

General Utility in Carbon-Carbon Bond Forming Reactions

Hydrosilylation Reactions

Barbier-Type Reactions

Pinacol Coupling Reactions

Reformatsky Reactions

Michael Additions

While the field of organometallic chemistry extensively documents the catalytic activity of various manganese complexes in a wide array of organic syntheses, information specifically detailing the synthetic utility of this compound in the outlined reactions is not present in the available scientific literature. General principles of manganese catalysis are well-established; however, the unique catalytic properties and potential applications of the tetranorbornyl ligand in conjunction with a manganese center have not been specifically reported in the context of the requested reactions.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article on the "Catalytic Applications and Synthetic Utility of this compound" strictly adhering to the provided outline, as the foundational research findings to support such an article are not available in the public domain.

Catalytic Applications and Synthetic Utility of Tetranorbornylmanganese

Specific Catalytic Transformations

Hydroalkoxycarbonylation of Olefins

The hydroalkoxycarbonylation of olefins, a process that installs both a hydrogen and an alkoxycarbonyl group across a double bond, is a powerful tool in organic synthesis for the production of esters. While a direct manganese-catalyzed hydroalkoxycarbonylation of olefins is not extensively documented, a multi-step, one-pot approach using manganese catalysis is highly plausible. This can be conceptualized through the combination of two known manganese-catalyzed reactions: the hydroboration of an olefin and the subsequent alkoxycarbonylation of the resulting organoborane.

Manganese pincer complexes have been shown to catalyze the hydroboration of challenging carbonyl groups, and similar reactivity can be extended to olefins nih.gov. The catalytic cycle for the hydroalkoxycarbonylation of an olefin could proceed as follows:

Hydroboration: An activated manganese hydride species, generated in situ, adds across the olefin double bond. Subsequent reaction with a borane source, such as pinacolborane, would yield an organoborane.

Alkoxycarbonylation: A manganese carbonyl complex can then facilitate the alkoxycarbonylation of the in-situ generated organoborane. This process involves the reaction of organo(alkoxy)borate salts with manganese carbonyl complexes to form the desired ester product uu.nl.

Recent developments have also shown that manganese catalysts can effectively perform the alkoxycarbonylation of alkyl chlorides figshare.com. This suggests an alternative pathway where an olefin is first hydrochlorinated, followed by a manganese-catalyzed alkoxycarbonylation.

A proposed mechanism for the alkoxycarbonylation of organoboranes involves the reaction of an organo(alkoxy)borate salt with a manganese(I) carbonyl complex, leading to the formation of a manganese acyl intermediate, which then undergoes reaction with an alcohol to yield the ester product and regenerate the active manganese catalyst uu.nl.

Table 1: Plausible Two-Step Manganese-Catalyzed Hydroalkoxycarbonylation of Olefins

Step Reaction Catalyst Type Key Intermediates Product
1 Hydroboration of Olefin Manganese Pincer Complex Manganese Hydride, Organoborane Alkylborane
2 Alkoxycarbonylation Manganese Carbonyl Complex Organo(alkoxy)borate, Manganese Acyl Ester

Comparison with Other Organometallic Reagents in Catalysis

Organomanganese reagents and catalysts offer a unique profile when compared to other organometallic compounds used in catalysis.

Table 2: Comparison of Organomanganese Reagents with Other Common Organometallics

Feature Organomanganese Reagents Grignard Reagents (Organomagnesium) Organolithium Reagents Organocuprates
Reactivity Intermediate High Very High Low (Soft Nucleophiles)
Chemoselectivity High (Tolerates esters, nitriles) Low (Reacts with most electrophiles) Very Low (Highly reactive) High (e.g., conjugate addition)
Cost & Abundance Low (Manganese is earth-abundant) Low Moderate High
Side Reactions Reduced homo-coupling Prone to homo-coupling and side reactions Prone to side reactions Generally clean reactions

| Toxicity | Low | Low | Moderate | Moderate |

One of the significant advantages of organomanganese reagents is the reduction of homo-coupling side reactions, which can be a prevalent issue with more reactive organometallics like Grignard reagents. Furthermore, the low cost and high abundance of manganese make it a more sustainable and economical choice compared to precious metal catalysts such as palladium, rhodium, and iridium, which are often used for similar transformations.

In the context of hydrofunctionalization reactions of olefins, manganese catalysts have demonstrated unique reactivity and selectivity. For instance, manganese-catalyzed hydroarylation and hydroalkenylation of internal alkenes proceed with high regio- and chemoselectivity, even in the presence of more reactive terminal alkenes, highlighting a distinct catalytic feature of manganese nju.edu.cn. In dual catalytic systems, such as Mn/Ni catalysis for the hydroalkylation of unactivated olefins, manganese plays a crucial role in metal-hydride hydrogen atom transfer (MHAT) to generate radical intermediates with predictable selectivity nih.gov.

Development of Sustainable Manganese-Based Catalysts

The development of sustainable catalytic systems is a major focus in modern chemistry, driven by the need to reduce reliance on expensive, toxic, and rare precious metals. Manganese is an ideal candidate for the development of sustainable catalysts due to several key factors:

Abundance: Manganese is the third most abundant transition metal in the Earth's crust.

Low Cost: The high abundance of manganese translates to a significantly lower cost compared to precious metals.

Low Toxicity: Manganese and its compounds generally exhibit low toxicity, making them more environmentally benign.

Researchers are actively exploring the use of manganese catalysts in a wide range of organic transformations, including hydrogenations, oxidations, and C-C bond-forming reactions. The use of manganese complexes with pincer ligands, for example, has enabled the efficient reduction of a broad range of challenging functional groups, including carboxylic acids and carbon dioxide, under mild conditions nih.gov.

The design of manganese catalysts with bulky ligands, such as the hypothetical Tetranorbornylmanganese, is a promising strategy for enhancing catalytic activity and selectivity. Bulky ligands can help to stabilize reactive intermediates, prevent catalyst deactivation pathways such as dimerization, and create a specific steric environment around the metal center to control the selectivity of the reaction.

The continued development of well-defined manganese alkyl carbonyl complexes and other manganese-based catalysts holds significant promise for replacing precious metal catalysts in a variety of important chemical processes, contributing to a more sustainable chemical industry nih.gov.

Q & A

Q. What are the established synthetic protocols for tetranorbornylmanganese, and how do reaction conditions influence yield and purity?

To optimize synthesis, researchers should systematically vary parameters such as solvent polarity (e.g., THF vs. hexane), temperature (−78°C to room temperature), and stoichiometry of norbornyl ligands to manganese precursors. Controlled experiments with in-situ monitoring (e.g., UV-Vis spectroscopy) can track intermediate formation . Purification via sublimation or recrystallization should be validated using elemental analysis and X-ray diffraction (XRD) to confirm structural integrity .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s electronic and geometric structure?

Single-crystal XRD remains the gold standard for determining bond lengths and coordination geometry. Diffuse reflectance spectroscopy (DRS) and cyclic voltammetry can elucidate electronic transitions and oxidation states. Cross-validation with computational methods (e.g., DFT calculations) is critical to resolve ambiguities in paramagnetic NMR spectra, which often exhibit broadened signals due to manganese’s unpaired electrons .

Q. How does this compound’s thermal stability vary under inert vs. reactive atmospheres, and what decomposition pathways are observed?

Thermogravimetric analysis (TGA) under argon can identify decomposition thresholds, while mass spectrometry (MS) coupled with gas chromatography (GC) detects volatile byproducts. Comparative studies under oxygen or moisture-rich environments require strict glovebox protocols to isolate atmospheric effects. Replicate experiments (n ≥ 3) are essential to distinguish intrinsic instability from experimental artifacts .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s catalytic activity in C–C bond formation reactions?

Kinetic studies (e.g., variable-temperature NMR) paired with isotopic labeling (e.g., deuterated substrates) can identify rate-determining steps and intermediates. In-situ X-ray absorption spectroscopy (XAS) at the Mn K-edge may reveal oxidation-state changes during catalysis. Theoretical modeling (e.g., transition-state calculations) should complement experimental data to propose a unified mechanism .

Q. How can contradictions in reported magnetic moments of this compound be resolved?

Discrepancies often arise from sample purity or measurement techniques. Researchers should replicate studies using SQUID magnetometry under identical conditions (e.g., 2–300 K) and compare results with DFT-predicted spin states. Purity checks via elemental analysis and EPR spectroscopy are mandatory to rule out paramagnetic impurities .

Q. What strategies mitigate ligand redistribution equilibria in this compound complexes during catalytic cycles?

Introduce sterically bulky substituents on norbornyl ligands to hinder ligand exchange. Monitor equilibria via time-resolved UV-Vis or ¹H NMR spectroscopy. Computational studies (e.g., molecular dynamics simulations) can predict ligand mobility and guide the design of more stable analogs .

Q. How do solvent coordination effects alter the reactivity of this compound in small-molecule activation (e.g., N₂ or CO₂)?

Compare reaction rates in coordinating (e.g., DMF) vs. non-coordinating solvents (e.g., toluene) using manometric or spectroscopic methods. XAS can track solvent binding to the Mn center. Theoretical charge-density analysis may clarify electron-transfer pathways influenced by solvent polarity .

Methodological Guidelines

  • Experimental Design : Use a fractional factorial design to efficiently screen variables (e.g., temperature, solvent, catalyst loading) while minimizing resource expenditure .
  • Data Contradiction Analysis : Apply error-bar overlays in graphical data representations to assess significance. Use t-tests or ANOVA for statistical validation of replicate experiments .
  • Literature Review : Prioritize primary sources indexed in CAS SciFinder or Reaxys, excluding non-peer-reviewed platforms like .

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